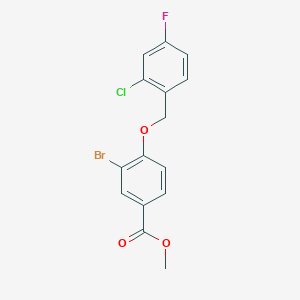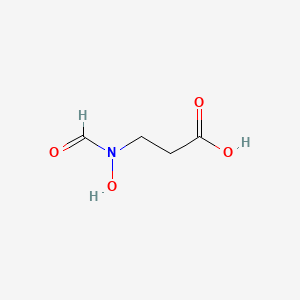
3-(N-Hydroxyformamido)Propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-Hydroxyformamido)Propanoic Acid is an organic compound with the molecular formula C4H7NO4 It is a derivative of propanoic acid, featuring a hydroxyformamido group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Hydroxyformamido)Propanoic Acid typically involves the reaction of formic acid with β-Alanine, N-hydroxy-. The process requires precise control of reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This may include the use of advanced reactors and purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(N-Hydroxyformamido)Propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the hydroxyformamido group to other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyformamido group is replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-(N-Hydroxyformamido)Propanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(N-Hydroxyformamido)Propanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyformamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Indole-3-Propionic Acid: Known for its neuroprotective and antioxidant properties.
3-Hydroxypropionic Acid: Used in the production of biodegradable plastics and other industrial applications.
Uniqueness: 3-(N-Hydroxyformamido)Propanoic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C4H7NO4 |
|---|---|
Poids moléculaire |
133.10 g/mol |
Nom IUPAC |
3-[formyl(hydroxy)amino]propanoic acid |
InChI |
InChI=1S/C4H7NO4/c6-3-5(9)2-1-4(7)8/h3,9H,1-2H2,(H,7,8) |
Clé InChI |
FKDJJDLQRUXMTK-UHFFFAOYSA-N |
SMILES canonique |
C(CN(C=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



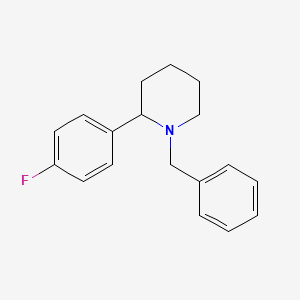



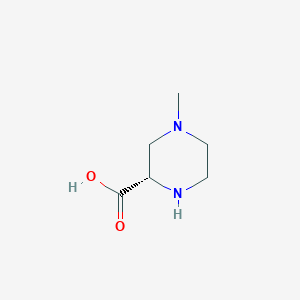
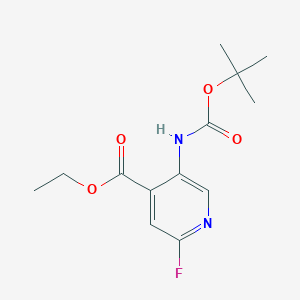
![N-(1H-Pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B13014030.png)
![N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)

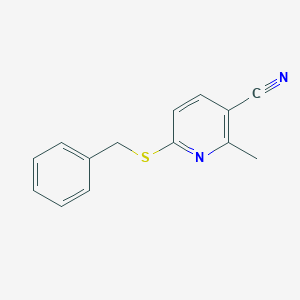
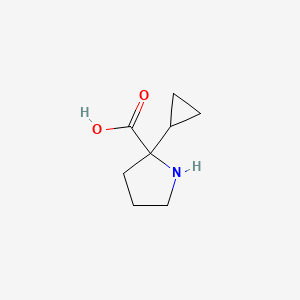
![Ethyl 7-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014058.png)
